Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-isopropylpyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major product is 6-chloro-2-isopropylpyrimidine-4-carboxylic acid.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate
- Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-isopropylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position and the chlorine atom at the 6-position makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 6-chloro-2-propan-2-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-5(2)8-11-6(9(13)14-3)4-7(10)12-8/h4-5H,1-3H3 |
InChI Key |
XWHYWMUQIXKFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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